3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate is a complex organic compound that features a unique combination of functional groups, including an ethylthio group, a benzamido group, a cyclohexyl ring, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate typically involves the condensation of 2-(ethylthio)benzoic acid with cyclohexylamine, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide and carbamate groups can be reduced to their corresponding amines and alcohols, respectively.
Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenylcarbamates.
Scientific Research Applications
3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be incorporated into polymers and coatings to enhance their mechanical and thermal properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) to exert anti-inflammatory effects . The ethylthio group can also interact with thiol-containing proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(substituted benzamido)phenylcarbamate: Similar in structure but with a tert-butyl group instead of an ethylthio group.
2-(Methylthio)benzamido derivatives: Similar in structure but with a methylthio group instead of an ethylthio group.
Uniqueness
3-(2-(Ethylthio)benzamido)cyclohexyl phenylcarbamate is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
[3-[(2-ethylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-2-28-20-14-7-6-13-19(20)21(25)23-17-11-8-12-18(15-17)27-22(26)24-16-9-4-3-5-10-16/h3-7,9-10,13-14,17-18H,2,8,11-12,15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXIPWUGJVVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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